Diethyl 2-adamantylidenesuccinate
Description
Diethyl 2-adamantylidenesuccinate is a specialized organic compound featuring a succinate ester backbone substituted with a rigid adamantylidene group at the 2-position. The adamantane framework is known for increasing lipophilicity and resistance to degradation, making this compound a candidate for high-performance polymers or bioactive molecules .
Properties
CAS No. |
70477-64-4 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
diethyl 2-(2-adamantylidene)butanedioate |
InChI |
InChI=1S/C18H26O4/c1-3-21-16(19)10-15(18(20)22-4-2)17-13-6-11-5-12(8-13)9-14(17)7-11/h11-14H,3-10H2,1-2H3 |
InChI Key |
CERSLUYUTAKPSN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=C1C2CC3CC(C2)CC1C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=C1C2CC3CC(C2)CC1C3)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key physical and chemical properties of Diethyl 2-adamantylidenesuccinate and related succinate esters, derived from available evidence:
Structural and Functional Differences
- Adamantylidene vs. Alkyl/Aryl Substituents: The adamantylidene group introduces significant steric hindrance compared to smaller substituents (e.g., acetyl or cyano groups). This bulk reduces reactivity in nucleophilic substitution reactions but enhances thermal stability, as seen in adamantane-based polymers .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in Dimethyl 2-cyanosuccinate) increase electrophilicity of the ester carbonyl, favoring nucleophilic attack. In contrast, the adamantylidene group is electron-neutral, leading to slower reaction kinetics .
- Lipophilicity : The adamantylidene moiety significantly increases hydrophobicity compared to Diethyl succinate, which is water-miscible. This property may enhance membrane permeability in drug design .
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